Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate
CAS No.:
Cat. No.: VC15007294
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O5S |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | ethyl 2-[2-[[2-(1-benzofuran-2-carbonylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C18H17N3O5S/c1-2-25-16(23)8-12-10-27-18(20-12)21-15(22)9-19-17(24)14-7-11-5-3-4-6-13(11)26-14/h3-7,10H,2,8-9H2,1H3,(H,19,24)(H,20,21,22) |
| Standard InChI Key | LBFGMJLCDFWNNH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3O2 |
Introduction
Structural Characteristics and Molecular Properties
Core Functional Groups and Their Roles
The compound’s architecture is defined by three primary components:
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Benzofuran moiety: A fused bicyclic system comprising a benzene ring connected to a furan ring. This group contributes to aromatic stability and may enhance lipid solubility, facilitating membrane permeability in biological systems .
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms. Thiazoles are known for their electron-deficient nature, enabling participation in nucleophilic substitution reactions and interactions with biological targets such as enzymes .
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Ethyl ester group: A carbonyl functional group esterified with ethanol. This moiety improves solubility in organic solvents and serves as a protective group for carboxylic acids during synthesis .
The interplay of these groups is evident in the compound’s IUPAC name: ethyl 2-[2-[[2-(1-benzofuran-2-carbonylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate. The canonical SMILES string (CCOC(=O)CC1=CSC(=N1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3O2) further illustrates the connectivity of these subunits .
Synthetic Pathways and Optimization Strategies
Key Intermediate: 1-(1-Benzofuran-2-yl)-2-bromoethanone
The synthesis begins with the preparation of 1-(1-benzofuran-2-yl)-2-bromoethanone, a versatile intermediate obtained via bromination of 1-(1-benzofuran-2-yl)ethanone using reagents like or . This intermediate’s reactivity stems from the electron-withdrawing effect of the benzofuran ring, which polarizes the carbonyl group and facilitates nucleophilic attack.
Thiazole Ring Formation
Reaction of the bromoethanone intermediate with thiourea in ethanol under reflux conditions yields 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. This step exploits the Hantzsch thiazole synthesis mechanism, where the thiourea acts as a sulfur and nitrogen donor . The reaction proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by cyclization to form the thiazole ring .
Conjugation with Acetyl and Ester Groups
The thiazol-2-amine intermediate undergoes sequential acylations:
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First acylation: Treatment with chloroacetyl chloride introduces an acetyl group, forming 2-(chloroacetamido)-4-(1-benzofuran-2-yl)-1,3-thiazole.
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Second acylation: Reaction with 1-benzofuran-2-carbonyl chloride in the presence of a base (e.g., triethylamine) attaches the benzofuran-carbonyl moiety, yielding the final bis-acylated product.
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Esterification: Ethyl esterification of the terminal acetic acid group completes the synthesis, typically employing ethanol and an acid catalyst (e.g., ) .
Hypothetical Biological Activities and Mechanisms
Analgesic and Anti-inflammatory Effects
Benzofuran-containing compounds often modulate cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation. Molecular docking simulations suggest that the compound’s planar benzofuran system could occupy the hydrophobic pocket of COX-2, potentially inhibiting its activity .
Comparative Analysis with Related Compounds
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